1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug discovery due to its versatility and pharmacological properties . The presence of a fluorobenzyl group suggests that the compound may have unique properties, as fluorine is often used in drug design to modulate properties like lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-fluorobenzyl halide with a piperidine derivative . The carboxylic acid group could be introduced through various methods, such as oxidation or functional group interconversion .Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered piperidine ring, substituted at one position with a carboxylic acid group and at another with a 3-fluorobenzyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxylic acid and fluorobenzyl groups. The carboxylic acid could participate in reactions such as esterification or amide bond formation . The fluorine atom in the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic and polar . The fluorobenzyl group could affect the compound’s lipophilicity and metabolic stability .Scientific Research Applications
Antibacterial Applications
Compounds structurally related to 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, such as pyridonecarboxylic acids, have been synthesized and evaluated for their antibacterial activity. For example, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown more activity than enoxacin, suggesting their potential for further biological study in antibacterial applications (Egawa et al., 1984).
Synthesis and Characterization
Research on organolithium reagents with unprotected 2-halobenzoic acids, including fluorobenzyl compounds, has contributed to the development of new synthetic methodologies. These studies have led to the creation of novel compounds through selective reactions, highlighting the role of such structures in advancing synthetic organic chemistry (Gohier et al., 2003).
Medicinal Chemistry Applications
Research into the synthesis and analgesic activity of compounds like 6-fluoroindan-1-carboxylic acid, derived from fluorobenzyl precursors, showcases the potential of fluorinated compounds in medicinal chemistry. These studies not only contribute to the synthesis of novel compounds but also explore their biological activities, offering insights into the development of new therapeutic agents (Das et al., 2008).
Material Science Applications
Lanthanide-organic frameworks constructed using carboxylate ligands demonstrate the versatility of carboxylic acid derivatives in material science. These frameworks, featuring complex structures and potential applications in catalysis, gas storage, and separation processes, illustrate the broad applicability of such compounds beyond medicinal chemistry (Liu et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWUFLQWADYIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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